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Dimethyl thiosulfinate - 13882-12-7

Dimethyl thiosulfinate

Catalog Number: EVT-434383
CAS Number: 13882-12-7
Molecular Formula: C2H6OS2
Molecular Weight: 110.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dimethyl thiosulfinate is an organosulfur compound belonging to the thiosulfinate class. It is a natural product found in Allium species, notably garlic, and is one of the primary contributors to the characteristic aroma of freshly crushed garlic. [] Dimethyl thiosulfinate has gained considerable research interest due to its wide range of biological activities, including antibacterial, antifungal, and anticancer properties. [, , , ]

Synthesis Analysis
  • Thermal degradation of S-methyl-l-cysteine and S-methyl-l-cysteine sulfoxide: Heating these naturally occurring amino acids, found in Brassica and Allium vegetables, generates dimethyl thiosulfinate as a volatile by-product. This method suggests a potential pathway for its formation during the culinary processing of these vegetables. []
Chemical Reactions Analysis
  • Oxidation with performic acid: Theoretical studies utilizing ab-initio molecular orbital calculations investigated the oxidation of dimethyl thiosulfinate with performic acid. This reaction leads to the formation of α-disulfoxide diastereomers and thiosulfonate. The inclusion of solvent effects in the calculations was crucial for obtaining results consistent with experimental chemoselectivity observations. []
  • Reaction with OH and Cl radicals: Theoretical studies employing high-level ab initio calculations examined the gas-phase reactions of dimethyl thiosulfinate with atmospheric oxidants OH and Cl radicals. The dominant reactions involve the addition of these radicals to the sulfinyl group (-S(═O)) of dimethyl thiosulfinate, resulting in the cleavage of the S(═O)–S bond and the formation of methanesulfinic acid + CH3S• (for OH radical) or methanesulfinyl chloride + CH3S• (for Cl radical). []
Applications
  • Antibacterial agent: Dimethyl thiosulfinate demonstrates antibacterial activity against multidrug-resistant bacteria, including strains isolated from patients with cystic fibrosis. This property suggests its potential as an alternative antibiotic for treating infections caused by these resistant pathogens. []
  • Antiproliferative and differentiating agent: Research indicates that dimethyl thiosulfinate exhibits antiproliferative activity against human acute myeloid leukemia cell lines without inducing cytotoxicity or apoptosis. Additionally, it promotes macrophage maturation and inhibits the production and activity of matrix metalloproteinase-9 (MMP-9) and tumor necrosis factor-alpha (TNF-α), highlighting its potential as a therapeutic agent for acute myeloid leukemia. []
  • Food science and flavoring: Dimethyl thiosulfinate is a significant contributor to the characteristic aroma of freshly crushed garlic and is formed during the thermal processing of Allium and Brassica vegetables. [, , ] It is also found in processed garlic products, with its content influenced by processing methods like crushing, blanching, and frying. []
  • Atmospheric chemistry: Understanding the reactions of dimethyl thiosulfinate with atmospheric oxidants like OH and Cl radicals is crucial for evaluating its fate and impact on the atmosphere. Kinetic data obtained from theoretical studies contribute to atmospheric modeling and provide insights into the degradation pathways of volatile organic compounds released from plants. []

Dimethyl disulfide

  • Compound Description: Dimethyl disulfide is an organosulfur compound with a pungent odor. It is a volatile compound often found in cooked vegetables, particularly those from the Brassica and Allium families [].
  • Relevance: Dimethyl disulfide is a major thermal degradation product of both S-methylcysteine and S-methylcysteine sulfoxide, two precursors of dimethyl thiosulfinate found in Allium and Brassica vegetables [].

Dimethyl trisulfide

  • Relevance: Dimethyl trisulfide is a minor product of S-methylcysteine and S-methylcysteine sulfoxide thermal degradation, making it a related compound to dimethyl thiosulfinate in the context of food chemistry [].

Dimethyl thiosulfonate

  • Relevance: Similar to dimethyl trisulfide, dimethyl thiosulfonate is a minor product of S-methylcysteine and S-methylcysteine sulfoxide thermal degradation. Its presence along with dimethyl thiosulfinate is relevant in understanding the complex mixtures resulting from the breakdown of these sulfur-containing amino acids during cooking [].

Methanesulfinic acid

  • Relevance: Methanesulfinic acid is formed alongside a methylthio radical (CH3S•) during the atmospheric oxidation of dimethyl thiosulfinate by hydroxyl (OH) radicals. This reaction is significant in understanding the fate and degradation of dimethyl thiosulfinate released into the atmosphere [].

Methanesulfinyl chloride

  • Relevance: Similar to the reaction with OH radicals, the reaction of dimethyl thiosulfinate with chlorine (Cl) radicals also leads to the formation of methanesulfinyl chloride, along with a methylthio radical (CH3S•). This atmospheric reaction pathway further highlights the susceptibility of dimethyl thiosulfinate to degradation by reactive radicals [].

S-Methyl methanesulfinothioate

  • Relevance: S-methyl methanesulfinothioate is an important organosulfur compound found in garlic. It is more stable than dimethyl thiosulfinate during blanching and frying, indicating its potential significance in the flavor profile of processed garlic [].

Diallyl thiosulfinate (Allicin)

  • Compound Description: Diallyl thiosulfinate, more commonly known as allicin, is the principal bioactive compound in garlic and is responsible for its characteristic odor and taste []. It is formed by the enzymatic conversion of alliin by alliinase when garlic is crushed or cut []. Allicin exhibits potent antimicrobial activity against a broad spectrum of bacteria, including multidrug-resistant strains [].

Dipropyl thiosulfinate

  • Compound Description: Dipropyl thiosulfinate is an organosulfur compound belonging to the thiosulfinate class, similar to dimethyl thiosulfinate. Studies have shown its potential as an antiproliferative and differentiating agent in human acute myeloid leukemia (AML) cell lines [].

S-methyl-L-cysteine sulfoxide

  • Relevance: This compound is a direct precursor to dimethyl thiosulfinate. Upon thermal degradation, it yields dimethyl thiosulfinate as one of its breakdown products. Understanding the degradation pathways of S-methyl-L-cysteine sulfoxide is crucial for controlling the formation of dimethyl thiosulfinate and other related flavor compounds during food processing [].

S-methyl-L-cysteine

  • Relevance: Like S-methyl-L-cysteine sulfoxide, S-methyl-L-cysteine is a precursor to dimethyl thiosulfinate, contributing to the characteristic flavors of cooked Allium and Brassica vegetables. Understanding its thermal degradation pathway is important for optimizing the flavor profile of these vegetables [].

Alkyl- and alkylthio-substituted pyridines

  • Relevance: These compounds are minor products formed during the thermal degradation of S-methylcysteine and S-methylcysteine sulfoxide, alongside dimethyl thiosulfinate. While not all compounds within this class have been fully characterized in this context, their presence further adds to the complexity of the volatile compounds generated during the cooking of Allium and Brassica vegetables [].

Methylethylsulfoxyde (MESO)

  • Relevance: MESO is identified as one of the byproducts formed during the ozonation of dimethyl thiosulfinate. The presence of MESO as a byproduct suggests that the ozonation of dimethyl thiosulfinate does not proceed along a single pathway and involves the formation of several intermediate compounds [].

Methylethylsulfone (MESO2)

  • Relevance: Similar to MESO, MESO2 is also a byproduct observed during the ozonation of dimethyl thiosulfinate. Its presence further supports the complex nature of the reaction between ozone and dimethyl thiosulfinate, indicating multiple reaction pathways [].

Dimethyldisulfoxyde (DM(SO)2)

  • Relevance: DM(SO)2 is formed as a byproduct when dimethyl thiosulfinate undergoes ozonation. The identification of DM(SO)2 as a product suggests the stepwise oxidation of sulfur atoms in dimethyl thiosulfinate upon reaction with ozone. This information is useful for understanding the mechanism of the reaction and predicting other potential byproducts [].

Sulfur Dioxide (SO2)

  • Relevance: The detection of SO2 as a byproduct during the ozonation of dimethyl thiosulfinate provides insights into the potential environmental impacts of using ozone as a treatment method for sulfur-containing emissions. The formation of SO2, a known air pollutant, raises concerns about the environmental feasibility of this approach for odor control [].

Sulfur Trioxide (SO3)

  • Relevance: Sulfur trioxide (SO3) is another byproduct identified during the ozonation of dimethyl thiosulfinate, suggesting further oxidation of SO2 in the reaction mixture []. The presence of both SO2 and SO3 as byproducts raises environmental concerns about the use of ozone for treating sulfur-containing emissions like dimethyl thiosulfinate [].

Properties

CAS Number

13882-12-7

Product Name

(Methanesulfinylsulfanyl)methane

IUPAC Name

methylsulfinylsulfanylmethane

Molecular Formula

C2H6OS2

Molecular Weight

110.2 g/mol

InChI

InChI=1S/C2H6OS2/c1-4-5(2)3/h1-2H3

InChI Key

RRGUMJYEQDVBFP-UHFFFAOYSA-N

SMILES

CSS(=O)C

Synonyms

methyl methane thiosulfinate
methyl methanethiosulfinate
methyl methanethiosulfinate, (+-)-isomer
methyl methanethiosulfinate, (R)-isomer
methyl methanethiosulfinate, (S)-isome

Canonical SMILES

CSS(=O)C

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